Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate
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Overview
Description
Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromine atom attached to a phenylpyridine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-4-phenylpyridin-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The phenylpyridine ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenylpyridine derivatives.
Oxidation: Formation of oxidized phenylpyridine products.
Reduction: Formation of reduced phenylpyridine products.
Scientific Research Applications
Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Biology: Employed as a molecular probe for imaging cancer cells and other biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (5-bromopyridin-3-yl)carbamate
- Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- Benzyl (2-oxopropyl)carbamate
Uniqueness
Benzyl (5-bromo-4-phenylpyridin-2-yl)carbamate is unique due to the presence of the phenyl group on the pyridine ring, which can enhance its biological activity and specificity compared to other similar compounds. Additionally, the bromine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C19H15BrN2O2 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
benzyl N-(5-bromo-4-phenylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C19H15BrN2O2/c20-17-12-21-18(11-16(17)15-9-5-2-6-10-15)22-19(23)24-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,21,22,23) |
InChI Key |
RRBQKOUTPYPQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=C(C(=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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